molecular formula C15H12N2O B3323700 N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide CAS No. 168152-04-3

N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide

Cat. No. B3323700
CAS RN: 168152-04-3
M. Wt: 236.27 g/mol
InChI Key: CKLGDXPOAYCXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide (also known as biphenyl-4-yl-2-cyanoacetamide or BPCA) is a derivative of cyanoacetamide, an organic compound that has been used in a variety of applications. BPCA has been studied for its potential use in drug development, as a synthetic intermediate, and for its biochemical and physiological effects.

Scientific Research Applications

BPCA has been studied for its potential use in drug development, as a synthetic intermediate, and for its biochemical and physiological effects. BPCA has been studied for its ability to inhibit certain enzymes, such as histone deacetylase (HDAC) and protein kinase C (PKC). It has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. BPCA has also been studied for its potential use as an antioxidant and as an inhibitor of the renin-angiotensin system (RAS).

Mechanism of Action

BPCA has been found to inhibit certain enzymes and proteins, such as HDAC and PKC. This inhibition is thought to be due to its ability to bind to the active sites of these enzymes and proteins, which prevents them from performing their normal functions. BPCA has also been found to inhibit the growth of certain cancer cells, which is thought to be due to its ability to induce apoptosis in these cells.
Biochemical and Physiological Effects
BPCA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit certain enzymes and proteins, such as HDAC and PKC. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain cancer cells. BPCA has also been found to have the ability to modulate the activity of certain hormones, such as renin and angiotensin.

Advantages and Limitations for Lab Experiments

The primary advantage of using BPCA in lab experiments is its relatively simple and efficient synthesis. BPCA can be synthesized in a variety of solvents, and the reaction can be carried out at room temperature or higher temperatures. However, BPCA can be toxic to humans and animals, and should be handled with care. Additionally, BPCA can be difficult to obtain in large quantities, and it can be expensive to purchase.

Future Directions

There are a number of potential future directions for the use of BPCA. BPCA has been studied for its potential use in drug development, and further research into its ability to inhibit certain enzymes and proteins could lead to the development of new drugs. BPCA could also be studied for its potential use as an anti-inflammatory agent and an antioxidant, as well as its ability to inhibit the growth of certain cancer cells. Additionally, BPCA could be studied for its potential use as a modulator of certain hormones, such as renin and angiotensin. Finally, BPCA could be studied for its ability to interact with other compounds and proteins, which could lead to the development of new synthetic intermediates and drug targets.

properties

IUPAC Name

2-cyano-N-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-11-10-15(18)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGDXPOAYCXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide
Reactant of Route 3
Reactant of Route 3
N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide
Reactant of Route 4
Reactant of Route 4
N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide
Reactant of Route 5
Reactant of Route 5
N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide
Reactant of Route 6
Reactant of Route 6
N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.